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Introduction
Evans Blue (EB) dye is a non-toxic, water-soluble azo dye that has been a cornerstone in

biomedical research for over a century.[1] Its utility stems from its high affinity for serum

albumin, the most abundant protein in blood plasma.[2][3] When injected into the circulatory

system, EB rapidly binds to albumin, forming a large molecular complex (approximately 69

kDa).[1][3] Under normal physiological conditions, this EB-albumin complex is confined to the

vasculature due to the tight junctions of the endothelial lining.[2] However, in pathological

states characterized by increased vascular permeability, such as inflammation, trauma, or

tumor growth, the integrity of this barrier is compromised, allowing the EB-albumin complex to

extravasate into the surrounding tissues.[1][3] This principle forms the basis of its widespread

use in assessing vascular permeability, blood-brain barrier (BBB) integrity, and tissue injury.

The dye can be visualized macroscopically, lending a blue color to tissues with compromised

vasculature. For quantitative analysis, the extravasated dye can be extracted from tissues and

measured using spectrophotometry or fluorometry.[4][5] Furthermore, its fluorescent properties

allow for microscopic visualization of vascular networks.[6][7]

Key Applications
Assessment of Vascular Permeability: To quantify plasma protein leakage into tissues, often

in response to inflammatory stimuli or drug candidates.
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Evaluation of Blood-Brain Barrier (BBB) Integrity: To measure the disruption of the highly

selective barrier protecting the central nervous system.[8][9][10]

Quantification of Tissue Injury: Particularly in skeletal muscle, where damaged cell

membranes allow for dye uptake.[11]

Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the use of Evans Blue dye in in vivo

imaging experiments.
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Parameter Value Species Application Reference(s)

Dye

Concentration

(for injection)

0.5% (w/v) in

PBS or saline
Mouse

Vascular

Permeability
[2][12]

1% (w/v) in PBS Mouse Muscle Injury [11]

2% (w/v) in

saline
Mouse

Blood-Brain

Barrier Integrity
[13][14]

3% (w/v) in

saline
Mouse

Vascular

Permeability
[15]

4% (w/v) in

saline
Rat

Blood-Brain

Barrier Integrity
[16]

Administration

Route & Dosage

Intravenous (tail

vein)
Mouse

Vascular

Permeability
[2][12]

100 µL of 0.5%

solution
[12]

50 µl of 1%

solution per 10g

body weight

Mouse Muscle Injury [11]

2 ml/kg of 2%

solution
Mouse

Blood-Brain

Barrier Integrity
[13]

4 ml/kg of 2%

solution
Mouse

Vascular

Permeability
[14]

Intraperitoneal Rat
Blood-Brain

Barrier Integrity
[16]

1.2 ml/kg of 4%

solution
[16]

Circulation Time 15 - 30 minutes Mouse/Rat
Vascular

Permeability
[17]
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1 - 2 hours Rodent
Blood-Brain

Barrier Integrity
[5][8]

3 - 6 hours Mouse Muscle Injury [11]

Spectrophotomet

ry

Absorbance

Maximum
620 nm

General

Quantification
[2][4]

Blank/Solvent
Formamide or

1% SDS

General

Quantification
[2][18]

Fluorometry

Excitation

Wavelength
620 nm

Fluorescence

Detection
[19]

Emission

Wavelength
680 nm

Fluorescence

Detection
[19]

Experimental Workflows and Signaling Pathways
General Workflow for Assessing Vascular Permeability
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Preparation

Administration

Tissue Collection

Quantification

Prepare Evans Blue Solution
(e.g., 0.5% in PBS)

Inject Evans Blue via Tail Vein

Anesthetize Animal
(e.g., Ketamine/Xylazine)

Allow Dye to Circulate
(15-30 min)
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(e.g., Cervical Dislocation)
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to remove intravascular dye
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Weigh Tissue Samples

Incubate in Formamide
(e.g., 24-48h at 55°C)

Centrifuge and Collect Supernatant

Measure Absorbance at 620 nm

Calculate Dye Concentration
(µg/g tissue)
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Caption: Workflow for vascular permeability assessment.
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Caption: Blood-Brain Barrier integrity and EB extravasation.

Detailed Experimental Protocols
Protocol 1: Assessment of Vascular Permeability (Miles
Assay)
This protocol is adapted from the modified Miles assay to assess local vascular permeability in

the skin.

Materials:

Evans Blue dye powder

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
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0.22 µm syringe filter

Anesthetic (e.g., ketamine/xylazine cocktail)

Formamide

Spectrophotometer or plate reader

Procedure:

Preparation of Evans Blue Solution:

Prepare a 0.5% (w/v) solution of Evans Blue in sterile saline.[12]

Vortex thoroughly to dissolve the dye.

Filter the solution through a 0.22 µm syringe filter to remove any particulates.[12]

Animal Preparation and Dye Administration:

Anesthetize the mouse using an appropriate anesthetic.

To aid with tail vein injection, warm the tail using a heat lamp or by immersing it in warm

water (37°C) for a few minutes to dilate the veins.[12]

Inject 100 µL of the 0.5% Evans Blue solution into the lateral tail vein.[12]

Allow the dye to circulate for 30 minutes.

Induction of Local Permeability (Optional):

If testing specific agents, intradermal injections of the test substance and a vehicle control

can be administered into the dorsal skin.

Tissue Collection and Dye Extraction:

Euthanize the animal via cervical dislocation.[2]

Excise the skin or other tissues of interest.
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Weigh the tissue samples.

Place each tissue sample in a microcentrifuge tube with a known volume of formamide

(e.g., 500 µL).[2]

Incubate the tubes at 55°C for 24-48 hours to extract the Evans Blue dye from the tissue.

[2]

Quantification:

Centrifuge the tubes to pellet any tissue debris.[2]

Transfer the supernatant to a 96-well plate.

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use

pure formamide as a blank.[2][4]

Create a standard curve using known concentrations of Evans Blue in formamide to

determine the amount of dye in each sample (µg/g of tissue).[2]

Protocol 2: Evaluation of Blood-Brain Barrier Integrity
This protocol details the procedure for assessing BBB disruption in rodents.[8][9]

Materials:

Evans Blue dye powder

Sterile 0.9% saline

Anesthetic

Perfusion pump and solutions (saline)

Trichloroacetic acid (TCA)

Ethanol

Fluorometer or spectrophotometer
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Procedure:

Preparation of Evans Blue Solution:

Prepare a 2% (w/v) solution of Evans Blue in sterile saline.[13]

Dye Administration:

Anesthetize the rodent.

Inject the Evans Blue solution (2 ml/kg) intravenously (e.g., via the tail vein).[13]

Allow the dye to circulate for 1 hour.[8]

Perfusion and Tissue Collection:

Re-anesthetize the animal if necessary.

Open the thoracic cavity and perform transcardial perfusion with saline until the fluid from

the right atrium runs clear. This step is crucial to remove intravascular dye.[8][13]

Decapitate the animal and dissect the brain or specific brain regions of interest.[8]

Samples can be stored at -80°C until analysis.[8]

Dye Extraction:

Weigh the brain tissue samples.[8]

Homogenize the tissue in PBS. For example, add 0.75 ml of PBS to the sample.[13]

Add 100% TCA solution to precipitate proteins (e.g., 0.25 ml).[13]

Incubate the samples overnight at 4°C.[13]

Centrifuge the samples (e.g., 30 min at 1,000 x g at 4°C) to pellet the precipitated protein.

[13]

Collect the supernatant containing the extracted Evans Blue.
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Quantification:

Spectrophotometry: Measure the absorbance of the supernatant at 620 nm.[13]

Fluorometry: For higher sensitivity, measure the fluorescence at an excitation of 620 nm

and an emission of 680 nm.[8][19]

Calculate the dye concentration against a standard curve prepared in the same solvent.

Protocol 3: Assessment of Muscle Injury
This protocol is used to identify and quantify muscle fibers with compromised membrane

integrity.[11]

Materials:

Evans Blue dye powder

Sterile PBS

0.2 µm syringe filter

Acetone (ice-cold)

Mounting medium

Fluorescence microscope

Procedure:

Preparation and Administration of Evans Blue:

Prepare a 1% (w/v) solution of Evans Blue in sterile PBS and filter it through a 0.2 µm

filter.[11]

Inject 50 µl of the solution per 10 g of body weight via the tail vein. Intravenous injection is

preferred over intraperitoneal to avoid non-specific staining of abdominal muscles.[11]

Allow the dye to circulate for 3-6 hours.[11]
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Tissue Processing:

Euthanize the animal and dissect the muscles of interest.

Muscles with significant injury will appear blue.

Prepare cryosections (e.g., 7 µm) of the muscle tissue.

Visualization:

Incubate the muscle sections in ice-cold acetone at -20°C for 10 minutes.[11]

Wash the sections three times for 10 minutes each with PBS.[11]

Mount the sections with an appropriate mounting medium.[11]

Visualize the sections using a fluorescence microscope. Evans Blue-positive fibers will

emit a bright red fluorescence.[11]

Quantification:

Count the number of Evans Blue-positive (red fluorescent) muscle fibers.

The results can be expressed as the number of positive fibers per field of view or as a

percentage of the total number of fibers.

Limitations and Considerations
Toxicity: While generally safe at standard doses, high concentrations of Evans Blue (above

200 mg/kg) can be toxic.[3]

Sensitivity: Spectrophotometric measurement may have lower sensitivity compared to

methods using fluorescently labeled tracers.[4] However, sensitivity can be increased by

using fluorescence spectroscopy.[4]

Intravascular Dye: Incomplete perfusion can lead to the overestimation of extravasated dye.

Thorough perfusion is critical for accurate quantification of BBB disruption and vascular

permeability in most organs.
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Alternative Methods: Other methods for assessing vascular permeability include the use of

fluorescently labeled dextrans or proteins, and advanced imaging techniques like PET

scanning and MRI, though these can be more expensive and require specialized equipment.

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. An in vivo Assay to Test Blood Vessel Permeability [jove.com]

3. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

4. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC
[pmc.ncbi.nlm.nih.gov]

5. iovs.arvojournals.org [iovs.arvojournals.org]

6. Injection of Evans blue dye to fluorescently label and image intact vasculature - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic
Scholar [semanticscholar.org]

10. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. hanlab.cc [hanlab.cc]

12. bio-protocol.org [bio-protocol.org]

13. bio-protocol.org [bio-protocol.org]

14. researchgate.net [researchgate.net]

15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6235160/
https://www.benchchem.com/product/b1197985?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/8f4a/97ea11f64d0ff061cbd4c5c243383972705b.pdf
https://www.jove.com/t/50062/an-in-vivo-assay-to-test-blood-vessel-permeability
https://pmc.ncbi.nlm.nih.gov/articles/PMC5937594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235160/
https://iovs.arvojournals.org/article.aspx?articleid=2123244
https://pmc.ncbi.nlm.nih.gov/articles/PMC7983036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7983036/
https://www.researchgate.net/publication/347736795_Injection_of_Evans_blue_dye_to_fluorescently_label_and_image_intact_vasculature
https://www.researchgate.net/publication/334575845_Using_Evans_Blue_Dye_to_Determine_Blood-Brain_Barrier_Integrity_in_Rodents
https://www.semanticscholar.org/paper/Using-Evans-Blue-Dye-to-Determine-Blood%E2%80%90Brain-in-Goldim-Giustina/fc05be7cb2a5964fb64d83448e0674bc83e62bf9
https://www.semanticscholar.org/paper/Using-Evans-Blue-Dye-to-Determine-Blood%E2%80%90Brain-in-Goldim-Giustina/fc05be7cb2a5964fb64d83448e0674bc83e62bf9
https://pubmed.ncbi.nlm.nih.gov/31483106/
https://pubmed.ncbi.nlm.nih.gov/31483106/
https://hanlab.cc/list.php?ID=33
https://bio-protocol.org/en/bpdetail?id=5264&type=0
https://bio-protocol.org/en/bpdetail?id=1548&type=0
https://www.researchgate.net/publication/390774474_Analysis_of_Vascular_Permeability_by_a_Modified_Miles_Assay
https://sites.lifesci.ucla.edu/mcdb-arispe/wp-content/uploads/sites/126/2017/05/Prot_Animl_vascular-permeability.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Low-Dose Evans Blue Dye for Near-Infrared Fluorescence Imaging in Photothrombotic
Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]

17. Assessment of Permeability Barriers to Macromolecules in the Rodent Endometrium at
the Onset of Implantation - PMC [pmc.ncbi.nlm.nih.gov]

18. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique -
PMC [pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging with
Evans Blue Dye]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197985#in-vivo-imaging-with-evans-blue-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6001419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6001419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3164785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413521/
https://www.researchgate.net/publication/266744783_Optimization_of_Evans_blue_quantitation_in_limited_rat_tissue_samples
https://www.benchchem.com/product/b1197985#in-vivo-imaging-with-evans-blue-dye
https://www.benchchem.com/product/b1197985#in-vivo-imaging-with-evans-blue-dye
https://www.benchchem.com/product/b1197985#in-vivo-imaging-with-evans-blue-dye
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1197985?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

